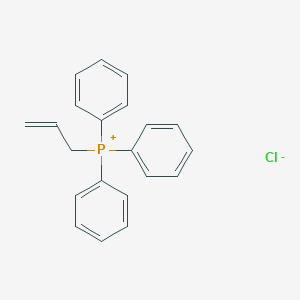

Allyltriphenylphosphonium chloride

描述

Allyltriphenylphosphonium chloride is an organic compound with the molecular formula C21H20ClP and a molecular weight of 338.81 g/mol . This compound is typically found as a beige crystalline powder and is known for its hygroscopic nature . It is used in various chemical reactions and has applications in scientific research.

准备方法

Allyltriphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with allyl chloride . The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete. The product is then purified through recrystallization.

化学反应分析

Allyltriphenylphosphonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in redox reactions, although specific examples are less common.

Addition Reactions: It can react with alkenes and alkynes in addition reactions.

Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, as well as solvents like dichloromethane and toluene . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

Alkene Formation and Functionalization

- Wittig Reaction : ATPC is employed in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones. This reaction is pivotal for creating conjugated systems that are essential in pharmaceuticals and agrochemicals .

- Regioselective Synthesis : It facilitates the regioselective synthesis of alkenes through semi-hydrogenation processes, which can be crucial for producing specific isomers in complex organic molecules .

Tandem Reactions

- Michael Addition and Olefination : ATPC is utilized in tandem Michael addition/ylide olefination reactions. This strategy allows for the synthesis of highly functionalized cyclohexadienes, which are valuable intermediates in organic synthesis .

Biochemistry

Cell Biology Applications

- Cell Culture and Transfection : ATPC has been used in cell culture systems to modify cell membranes, enhancing the transfection efficiency of nucleic acids. This application is significant for gene therapy and molecular biology studies .

- Bioprocessing : Its role in bioprocessing includes applications in enzyme immobilization and protein purification, where it aids in stabilizing biomolecules during various biochemical assays .

Materials Science

Polymer Chemistry

- Synthesis of Functional Polymers : ATPC serves as a reagent in the preparation of functionalized polymers. Its phosphonium group can initiate polymerization processes that lead to materials with tailored properties for specific applications, such as drug delivery systems or smart materials .

Analytical Chemistry

Chromatography and Mass Spectrometry

- Chromatographic Applications : ATPC is also relevant in analytical chemistry, particularly in chromatography where it can act as a phase modifier or an ion-pairing agent to improve separation efficiency .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Wittig reaction, regioselective synthesis | Efficient alkene formation |

| Biochemistry | Cell culture modification, enzyme immobilization | Enhanced transfection efficiency |

| Materials Science | Functional polymer synthesis | Tailored material properties |

| Analytical Chemistry | Chromatography phase modifier | Improved separation efficiency |

Case Studies

-

Wittig Reaction Utilization :

A study demonstrated the effectiveness of ATPC in synthesizing various alkenes through the Wittig reaction, showcasing its utility in creating complex organic frameworks necessary for drug development . -

Cell Transfection Efficiency :

Research highlighted how ATPC improved the transfection rates of plasmid DNA into mammalian cells, indicating its potential role in gene therapy applications . -

Polymerization Initiation :

A case study on polymer chemistry illustrated how ATPC was used to synthesize a new class of biodegradable polymers with enhanced mechanical properties, paving the way for innovative materials in biomedical applications .

作用机制

The mechanism of action of allyltriphenylphosphonium chloride involves its ability to interact with biological membranes and cellular components. The triphenylphosphonium moiety allows it to target mitochondria, where it can exert effects such as disrupting mitochondrial function and

生物活性

Allyltriphenylphosphonium chloride (ATPP) is a phosphonium salt that has garnered interest for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the biological activity of ATPP, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : CHClP

- Molecular Weight : 338.82 g/mol

- Melting Point : 230–232 °C

- CAS Number : 18480-23-4

ATPP functions primarily through its ability to accumulate in mitochondria due to the positive charge of the phosphonium ion. This accumulation enhances its cytotoxic effects on cancer cells by disrupting mitochondrial function, leading to apoptosis and cell cycle arrest. The compound's structure allows it to penetrate cellular membranes effectively, which is crucial for its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that ATPP exhibits significant antiproliferative effects against various human cancer cell lines. For instance:

- Cell Lines Tested : HCT-116 (colon cancer), A375 (melanoma), PC-3 (prostate cancer), and T-47D (breast carcinoma).

- Findings : ATPP showed cytotoxicity at low micromolar concentrations, with IC values indicating effective inhibition of cell growth and DNA synthesis in these lines. The introduction of polyalkoxybenzene moieties into the phosphonium structure further potentiated these effects, suggesting a synergistic mechanism of action .

Antimicrobial Activity

ATPP has also been evaluated for its antimicrobial properties:

- Bacterial Strains Tested : Various Gram-positive and Gram-negative bacteria.

- Results : The compound exhibited notable antibacterial effects, with significant inhibition zones observed in agar diffusion assays. Its mechanism involves disrupting bacterial membrane integrity and inhibiting essential metabolic processes .

Case Studies

-

Cytotoxicity in Cancer Research :

A study focused on the cytotoxic effects of ATPP derivatives found that the compound induced mitochondrial depolarization and cytochrome c release in breast cancer cells, leading to apoptosis predominantly through autophagy pathways. This research highlights ATPP's potential as a therapeutic agent in oncology . -

Antifungal Efficacy :

Another investigation explored the antifungal activity of quaternary phosphonium salts, including ATPP derivatives. The results indicated enhanced antifungal properties correlated with the length of alkyl chains and electron-withdrawing groups attached to the phosphonium core, suggesting modifications could optimize efficacy against fungal pathogens .

Comparative Biological Activity

The following table summarizes the biological activities of ATPP compared to other phosphonium compounds:

| Compound | Antiproliferative Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound (ATPP) | High (IC < 10 µM) | Moderate | Effective against multiple cancer cell lines; good antibacterial properties |

| Triphenylphosphonium Chloride | Moderate | High | Known for potent mitochondrial toxicity; used in various drug formulations |

| Dodecyltriphenylphosphonium Chloride | Low | Moderate | Less selective; higher toxicity to non-malignant cells |

属性

IUPAC Name |

triphenyl(prop-2-enyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20P.ClH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMJROWWQOJRJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939897 | |

| Record name | Triphenyl(prop-2-en-1-yl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18480-23-4 | |

| Record name | Phosphonium, triphenyl-2-propen-1-yl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18480-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyltriphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018480234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18480-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenyl(prop-2-en-1-yl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltriphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Allyltriphenylphosphonium chloride facilitate the synthesis of functionalized cyclohexadienes, specifically in the context of damascenones?

A1: this compound serves as a precursor to the ylide, Allyltriphenylphosphorane. This ylide reacts with ethyl α-isopropylidene-acetoacetate via a Wittig reaction. [] This reaction forms a new carbon-carbon double bond, yielding ethyl α-safranate, a crucial intermediate in the synthesis of β-damascenone and its isomer α-damascenone. [] This approach offers a new route to synthesize functionalized cyclohexadienes.

Q2: The research mentions an alternative reagent, allyl lithium, for similar reactions. What is the advantage of using Allyltriphenylphosphorane over allyl lithium in these syntheses?

A2: While both reagents can react with suitable substrates to form new carbon-carbon bonds, using Allyltriphenylphosphorane, preferably generated in situ from this compound, offers greater control over the reaction. [] This control is particularly important for the stereoselective formation of the desired alkene isomers in complex molecules like damascenones.

Q3: How does this compound contribute to the synthesis of indoles, as described in the research?

A3: this compound, in the presence of Titanium isopropoxide (Ti(i-PrO)4) and DBU, reacts with specific nitro-aromatic compounds like 1-nitronaphthalenes and 5-nitroquinolines. [] This reaction leads to the formation of 1-hydroxyindoles, which can then be further reduced to the corresponding 2-methylbenzo- and pyridoindoles. [] This method provides a new synthetic pathway for accessing these valuable heterocyclic compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。